Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-7(2)9(14(16)17)4-5-10(13)12-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESXGRHPQUKVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C(C=CC2=N1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a nitro-substituted aldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol, with an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Aqueous sodium hydroxide, ethanol or methanol as solvent.
Cyclization: Acid catalysts like hydrochloric acid or sulfuric acid, ethanol or methanol as solvent.
Major Products Formed
Reduction: 5-methyl-6-aminoimidazo[1,2-a]pyridine-2-carboxylate.
Hydrolysis: 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylic acid.
Cyclization: Various fused heterocyclic compounds depending on the specific reaction conditions.
Scientific Research Applications
Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or pathways critical for the survival of microorganisms, contributing to its biological activity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and halogens (Br, Cl) at positions 5 or 6 enhance electrophilic substitution reactivity, making these compounds suitable for further functionalization . Electron-Donating Groups (EDGs): Methyl (CH₃) and amino (NH₂) groups increase nucleophilic reactivity, facilitating coupling reactions (e.g., Suzuki) .
Biological Relevance :
- Nitro-substituted derivatives (e.g., 6-nitro) are explored as intermediates in antitumor agents due to their ability to disrupt DNA synthesis .
- Bromo- and iodo-substituted analogs serve as cross-coupling partners in synthesizing biaryl compounds for kinase inhibitors .
Synthetic Yields: Halogenated derivatives (e.g., 8-bromo-6-methyl) are synthesized in high yields (71–83%) via one-pot condensation . Amino-substituted analogs require protective group strategies, often resulting in lower yields (~27–50%) .
Biological Activity
Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound's structure features a nitro group and an ester functionality, which contribute to its reactivity and biological activity. Its molecular formula is , with a molecular weight of 250.22 g/mol. The presence of the nitro group at the 6-position is crucial for its biological effects.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties, particularly against various bacterial strains. Studies indicate that the compound exhibits significant activity against Mycobacterium tuberculosis , with a minimum inhibitory concentration (MIC) of approximately 0.78 μM . The nitro group is essential for this activity, as substituting it with other groups significantly reduces efficacy.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown potential antifungal activity. Research indicates that similar nitroimidazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, suggesting that this compound may also possess antifungal properties .
The mechanism of action involves the reduction of the nitro group to form reactive intermediates that interact with cellular components. This bioreduction leads to the formation of free radicals or reactive nitrogen species that can damage microbial DNA and proteins, ultimately resulting in cell death . Additionally, the compound may inhibit specific enzymes critical for microbial survival.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with other compounds in its class:
| Compound Name | Structure | Biological Activity | MIC (μM) |
|---|---|---|---|
| Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate | Similar but lacks methyl group at 5-position | Antimicrobial | Not specified |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Different substitution pattern | Antituberculosis | Varies |
This comparison highlights how specific substitutions influence biological activity.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various nitroimidazole derivatives. For instance:
Q & A
Q. How do substitution patterns influence the compound's pharmacological activity?
- Answer : The 5-methyl and 6-nitro groups enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding. Analogues with these substituents show enhanced antimicrobial potency compared to unsubstituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
